Mniopetal A

Description

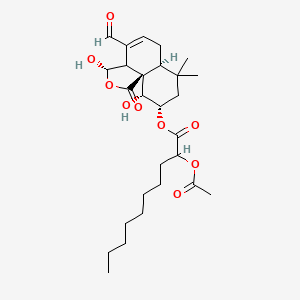

Structure

2D Structure

3D Structure

Properties

CAS No. |

158760-98-6 |

|---|---|

Molecular Formula |

C27H40O9 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate |

InChI |

InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1 |

InChI Key |

AXAFCVAELSOPHP-BMILKMJHSA-N |

Isomeric SMILES |

CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)OC(=O)C |

Canonical SMILES |

CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Mniopetal A from Mniopetalum sp.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary scientific literature detailing the specific isolation protocol for Mniopetal A from Mniopetalum sp. could not be located through extensive searches. Consequently, this guide provides a generalized, hypothetical protocol based on established methods for the isolation of drimane sesquiterpenoids from fungal sources. The quantitative data, specific reagents, and conditions presented herein are illustrative and should be adapted based on experimental observations.

Introduction

This compound is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. Drimane sesquiterpenoids isolated from various fungal species have demonstrated a range of effects, including antifungal, antibacterial, and cytotoxic properties. This technical guide outlines a comprehensive and systematic approach to the isolation and purification of this compound from the basidiomycete Mniopetalum sp. The methodologies described are designed to provide a robust framework for researchers in natural product chemistry and drug discovery.

Fermentation and Cultivation of Mniopetalum sp.

The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing organism. Optimization of fermentation parameters is a critical first step to ensure a sufficient yield of the target compound.

Culture Media and Conditions

A variety of liquid and solid media can be employed for the cultivation of Mniopetalum sp. The choice of medium can significantly influence the metabolic profile of the fungus.

Table 1: Suggested Fermentation Media

| Media Component | Concentration (g/L) |

| Yeast Malt (YM) Broth | |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| Dextrose | 4.0 |

| Potato Dextrose (PD) Broth | |

| Potato Infusion | 200.0 (from) |

| Dextrose | 20.0 |

Fermentation Protocol

-

Inoculation: Inoculate a suitable liquid medium with a mycelial slurry of Mniopetalum sp. from a fresh agar plate.

-

Incubation: Incubate the culture flasks on a rotary shaker at approximately 120-150 rpm and a controlled temperature of 22-25 °C.

-

Monitoring: Monitor the growth and secondary metabolite production over time (typically 14-28 days) by analyzing small aliquots of the culture broth using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

The extraction process is designed to efficiently remove the desired secondary metabolites from the fungal biomass and culture medium.

Experimental Protocol

-

Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

-

Mycelial Extraction: Macerate the mycelium and extract exhaustively with a suitable organic solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

-

Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent, typically EtOAc.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques to separate the compound of interest from other metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for the purification of a fungal sesquiterpenoid.

Caption: Generalized workflow for the isolation of this compound.

Detailed Protocols

-

Vacuum Liquid Chromatography (VLC):

-

Stationary Phase: Silica gel 60.

-

Mobile Phase: A step gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by methanol.

-

Procedure: Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the VLC column. Elute with the solvent gradient and collect fractions based on TLC analysis.

-

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel 60 (finer mesh size than VLC).

-

Mobile Phase: A gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol system, optimized based on the TLC profile of the active fraction from VLC.

-

Procedure: Apply the concentrated active fraction to the column and elute with the solvent gradient, collecting small fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for sesquiterpenoids.

-

Mobile Phase: An isocratic or gradient system of water and acetonitrile (ACN) or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD).

-

Structure Elucidation

The definitive identification of the isolated compound as this compound requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation

| Technique | Purpose | Expected Information |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Provides the m/z value of the molecular ion, which helps in determining the elemental composition. |

| ¹H NMR | Determination of the proton environment. | Shows the number of different types of protons, their chemical shifts, and coupling patterns. |

| ¹³C NMR | Determination of the carbon skeleton. | Indicates the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity. | Establishes the connectivity between protons and carbons, allowing for the complete structural assignment. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Reveals the presence of characteristic functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| Optical Rotation | Determination of stereochemistry. | Measures the rotation of plane-polarized light, which is crucial for determining the absolute configuration of chiral centers. |

Biological Activity and Signaling Pathways

While the specific signaling pathways affected by this compound are not detailed in the available literature, drimane sesquiterpenoids are known to exhibit a variety of biological activities. A generalized logical relationship for investigating the bioactivity of a novel compound is presented below.

Caption: Logical workflow for bioactivity assessment.

Conclusion

The isolation of this compound from Mniopetalum sp. presents a valuable opportunity for the discovery of novel bioactive compounds. The successful implementation of the generalized protocol described in this guide, followed by rigorous spectroscopic analysis and biological evaluation, will be essential for advancing our understanding of this promising natural product. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent.

Mniopetal A: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A is a naturally occurring drimane sesquiterpenoid isolated from a Canadian species of the basidiomycete fungus Mniopetalum.[1][2] This compound is part of a larger family of structurally related molecules known as the mniopetals, which have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a detailed overview of the known biological activities of this compound, including its antiviral, antimicrobial, and cytotoxic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Antiviral Activity: Inhibition of Reverse Transcriptases

The most prominent biological activity of this compound is its ability to inhibit viral reverse transcriptases (RTs).[1][2] Reverse transcriptase is a crucial enzyme for the replication of retroviruses, such as the Human Immunodeficiency Virus (HIV). By inhibiting this enzyme, this compound can effectively block the viral replication cycle.

Quantitative Data: Reverse Transcriptase Inhibition

The inhibitory activity of this compound has been quantified against the reverse transcriptases of several retroviruses. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µg/mL) | IC50 (µM) |

| HIV-1 Reverse Transcriptase | 5 | 10.9 |

| Avian Myeloblastosis Virus (AMV) RT | 1 | 2.2 |

| Moloney Murine Leukemia Virus (M-MuLV) RT | 1 | 2.2 |

Table 1: Inhibitory activity of this compound against various reverse transcriptases.

Experimental Protocol: Reverse Transcriptase Assay

The following protocol outlines the general methodology used to determine the inhibitory activity of this compound against viral reverse transcriptases.

Objective: To quantify the inhibition of viral reverse transcriptase activity by this compound.

Materials:

-

Purified recombinant reverse transcriptase (HIV-1, AMV, or M-MuLV)

-

This compound

-

Reaction buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and a non-ionic detergent)

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the reaction buffer, template-primer, and the viral reverse transcriptase.

-

This compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

The reaction is initiated by the addition of the radiolabeled deoxynucleoside triphosphate.

-

The mixture is incubated at the optimal temperature for the specific reverse transcriptase (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.

-

The precipitated DNA is collected by filtration through glass fiber filters.

-

The filters are washed with TCA and ethanol to remove unincorporated nucleotides.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The percentage of inhibition at each concentration of this compound is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxic Activity

In addition to its antiviral effects, this compound has been shown to exhibit cytotoxic properties against various cell lines.[1][2] This suggests potential applications in oncology research, although further investigation is required to determine its selectivity for cancer cells over healthy cells.

Quantitative Data: Cytotoxicity

The cytotoxic activity of this compound is presented in the table below as IC50 values.

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |

| L1210 | Murine leukemia | 5 | 10.9 |

| HeLa | Human cervical carcinoma | 10 | 21.8 |

| BHK-21 | Baby hamster kidney | 20 | 43.5 |

Table 2: Cytotoxic activity of this compound against various cell lines.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50%.

Materials:

-

Cultured cell lines (e.g., L1210, HeLa, BHK-21)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multi-well spectrophotometer

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells containing medium with vehicle (e.g., DMSO) and without cells (blank) are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured at a wavelength of 570 nm using a multi-well spectrophotometer.

-

The percentage of cell viability at each concentration of this compound is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

This compound also demonstrates a broad spectrum of antimicrobial activity against various fungi and bacteria.[1][2]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MIC) of this compound against a panel of microorganisms are detailed below.

| Microorganism | Type | MIC (µg/mL) |

| Nematospora coryli | Fungus | 1 |

| Saccharomyces cerevisiae | Fungus | 5 |

| Mucor miehei | Fungus | 5 |

| Paecilomyces variotii | Fungus | 10 |

| Aspergillus ochraceus | Fungus | >100 |

| Penicillium notatum | Fungus | >100 |

| Bacillus subtilis | Bacteria | 20 |

| Bacillus brevis | Bacteria | 50 |

| Escherichia coli | Bacteria | >100 |

| Salmonella typhimurium | Bacteria | >100 |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against various fungi and bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following protocol describes the broth microdilution method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Microbial strains (fungi and bacteria)

-

Appropriate liquid growth medium (e.g., Sabouraud dextrose broth for fungi, Mueller-Hinton broth for bacteria)

-

This compound

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

A serial dilution of this compound is prepared in the appropriate growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive control wells (microorganism in medium without inhibitor) and negative control wells (medium only) are included.

-

The plates are incubated under appropriate conditions (e.g., 28°C for fungi, 37°C for bacteria) for a specified time (e.g., 24-72 hours).

-

After incubation, the plates are examined for microbial growth (turbidity). This can be done visually or by measuring the optical density at 600 nm with a microplate reader.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. The observed cytotoxic effects could be a result of various mechanisms, including apoptosis, necrosis, or cell cycle arrest. Further research is necessary to elucidate the molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a drimane sesquiterpenoid with a compelling profile of biological activities. Its potent inhibition of viral reverse transcriptases, coupled with its broad-spectrum antimicrobial and cytotoxic effects, underscores its potential as a lead compound for the development of new therapeutic agents. This technical guide has summarized the available quantitative data and provided detailed experimental protocols to facilitate further research into the promising biological properties of this compound. Future studies should focus on elucidating its mechanism of action, particularly the identification of its molecular targets and the signaling pathways it modulates, as well as in vivo efficacy and toxicity studies.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Mniopetal A on Reverse Transcriptase

A Note to the Reader: As of late 2025, detailed mechanistic studies and quantitative data on the specific interaction between Mniopetal A and reverse transcriptase (RT) are not extensively available in the public scientific literature. The initial discovery in 1994 identified this compound as a novel inhibitor of viral reverse transcriptases, including that of HIV.[1] However, subsequent in-depth characterization of its precise mechanism of action has not been widely published.

This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, outlining the established principles of reverse transcriptase inhibition and providing a template for the potential mechanism of action of this compound. The experimental protocols and data presentation formats described herein are based on standard methodologies used in the characterization of other reverse transcriptase inhibitors.

Introduction to Mniopetals and Reverse Transcriptase Inhibition

Mniopetals are a group of compounds isolated from a Canadian species of the fungus Mniopetalum. Six of these, designated Mniopetals A through F, have been identified as novel inhibitors of RNA-directed DNA polymerases, more commonly known as reverse transcriptases.[1] These enzymes are crucial for the replication of retroviruses, such as the Human Immunodeficiency Virus (HIV), by converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.

The inhibition of reverse transcriptase is a cornerstone of antiretroviral therapy.[2][3][4] Inhibitors are broadly classified into two main categories:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides that, once incorporated into the growing DNA chain, act as chain terminators because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide.[3][4]

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site.[2] This binding induces a conformational change in the enzyme that reduces its catalytic activity.[5]

Given that this compound is a natural product with a complex structure, its mechanism could potentially involve novel interactions with reverse transcriptase, differing from classic NRTIs and NNRTIs.

Hypothetical Quantitative Data for this compound

In the absence of published data for this compound, the following table serves as a template to illustrate how quantitative data for a novel reverse transcriptase inhibitor would be presented. This format allows for a clear comparison of inhibitory potency against different viral reverse transcriptases and helps in elucidating the mode of inhibition through kinetic parameters.

| Parameter | HIV-1 RT | AMV RT | MLV RT | Notes |

| IC50 (µM) | e.g., 2.5 ± 0.3 | e.g., 5.1 ± 0.7 | e.g., 8.3 ± 1.1 | Half-maximal inhibitory concentration. |

| Ki (µM) | e.g., 1.8 ± 0.2 | e.g., 4.2 ± 0.5 | e.g., 6.9 ± 0.9 | Inhibition constant, indicating binding affinity. |

| Mode of Inhibition | e.g., Non-competitive | e.g., Non-competitive | e.g., Mixed | Determined by kinetic studies (e.g., Lineweaver-Burk plots). |

Experimental Protocols for Characterizing Reverse Transcriptase Inhibitors

The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound on reverse transcriptase.

Reverse Transcriptase Activity Assay

This assay is fundamental to determining the inhibitory potential of a compound.

Objective: To measure the enzymatic activity of reverse transcriptase in the presence and absence of the inhibitor.

Materials:

-

Purified recombinant reverse transcriptase (e.g., from HIV-1, AMV, MLV).

-

Poly(rA)-oligo(dT) template-primer.

-

[³H]-dTTP (tritiated deoxythymidine triphosphate).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

-

Initiate the reaction by adding the purified reverse transcriptase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for HIV-1 RT) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Enzyme Kinetic Studies

These studies are crucial for determining the mode of inhibition.

Objective: To determine the kinetic parameters (Km and Vmax) of the reverse transcriptase reaction in the presence of the inhibitor and thereby deduce the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Procedure:

-

Perform the reverse transcriptase activity assay as described above.

-

Vary the concentration of one substrate (either the template-primer or the dNTP) while keeping the other constant.

-

Repeat this for several fixed concentrations of this compound.

-

Plot the initial reaction velocities against the substrate concentrations.

-

Use a double reciprocal plot (Lineweaver-Burk plot) or non-linear regression analysis to determine the apparent Km and Vmax values in the presence of the inhibitor.

-

Analyze the changes in Km and Vmax to determine the mode of inhibition.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

References

- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. Reversible Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Analysis of Mniopetal A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mniopetals

Mniopetals are a series of drimane sesquiterpenoids, which are characterized by a bicyclic core structure. These compounds have garnered interest in the scientific community due to their potential biological activities. The total synthesis of related compounds, such as (-)-mniopetal E, has been accomplished, confirming the drimane skeleton as the common structural feature of Mniopetals A-D.[1][2]

Spectroscopic Data of Drimane Sesquiterpenoids

The structural elucidation of drimane sesquiterpenoids like Mniopetal A relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a compound like this compound, a suite of NMR experiments would be employed to establish its precise structure.

Table 1: Expected ¹H NMR Data Ranges for a Drimane Sesquiterpenoid Core

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |

| Methyl protons (CH₃) | 0.8 - 1.5 | s, d |

| Methylene protons (CH₂) | 1.0 - 2.5 | m, t, dd |

| Methine protons (CH) | 1.2 - 3.0 | m, br s |

| Olefinic protons | 5.0 - 6.5 | d, dd, t |

| Protons adjacent to oxygen | 3.5 - 4.5 | m, dd |

Table 2: Expected ¹³C NMR Data Ranges for a Drimane Sesquiterpenoid Core

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Methyl (CH₃) | 15 - 30 |

| Methylene (CH₂) | 20 - 45 |

| Methine (CH) | 30 - 60 |

| Quaternary (C) | 35 - 55 |

| Olefinic (C=C) | 110 - 150 |

| Carbonyl (C=O) | 170 - 210 |

| Carbon attached to Oxygen (C-O) | 60 - 90 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

Table 3: Mass Spectrometry Data for a Hypothetical this compound

| Ion | m/z (calculated) | m/z (observed) | Technique |

| [M+H]⁺ | [Calculated Value] | [Observed Value] | HR-ESI-MS |

| [M+Na]⁺ | [Calculated Value] | [Observed Value] | HR-ESI-MS |

| [M-H₂O]⁺ | [Calculated Value] | [Observed Value] | EI-MS |

Experimental Protocols

The following sections describe the generalized experimental protocols for the isolation and spectroscopic analysis of a natural product such as this compound.

Isolation of this compound

This compound would typically be isolated from its natural source, a species of the genus Mniopetalum, through a series of chromatographic steps.

Extraction and Fractionation Workflow

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) would be used.

-

Sample Preparation: The purified sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Experiments: A standard set of 1D and 2D NMR experiments would be performed:

-

1D: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) to identify the types of carbon atoms (CH, CH₂, CH₃).

-

2D: COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assembling the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the relative stereochemistry.

-

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Method: Electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more volatile compounds.

-

Data Acquisition: The instrument would be calibrated, and data acquired in both positive and negative ion modes to obtain the molecular ion and fragmentation patterns.

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical progression from initial isolation to final structure confirmation.

References

Drimane sesquiterpenoids from fungal sources

An In-depth Technical Guide to Drimane Sesquiterpenoids from Fungal Sources

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane-type sesquiterpenoids are a class of C15 natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2] Initially discovered in plants, a vast and structurally diverse array of these compounds has since been isolated from various fungal species, particularly from the genera Aspergillus, Penicillium, and Stachybotrys, as well as various basidiomycetes.[3][4][5] Fungal drimane sesquiterpenoids exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and neurotrophic properties, making them a subject of intense interest in natural product chemistry and drug discovery.[6][7][8]

These compounds originate from the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP).[2][3] The structural diversity arises from subsequent enzymatic tailoring, often involving oxidations, rearrangements, and esterifications, with many fungal drimanes featuring a characteristic γ-butyrolactone ring.[3][9] This guide provides a comprehensive overview of the biosynthesis, chemical diversity, biological activities, and experimental methodologies associated with drimane sesquiterpenoids from fungal sources.

Biosynthesis of Fungal Drimane Sesquiterpenoids

The biosynthesis of all terpenoids, including drimane sesquiterpenoids, begins with the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] In fungi, these are typically produced via the mevalonic acid (MVA) pathway.[3] Three of these C5 units are condensed to form the C15 linear precursor, farnesyl diphosphate (FPP).[2][3]

The key step in forming the characteristic drimane scaffold is the cyclization of FPP, catalyzed by a terpene cyclase, specifically a drimenol synthase.[3][10] This enzyme facilitates a complex carbocation-mediated cascade to produce the bicyclic alcohol, drimenol. From this central intermediate, a variety of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, generate the vast structural diversity of fungal drimanes observed in nature.[9][11] In many fungal pathways, two specific enzymes—a cytochrome P450 and an FAD-binding oxidoreductase—are responsible for the formation of the common γ-butyrolactone ring structure.[9]

Biological Activities and Quantitative Data

Fungal drimane sesquiterpenoids are renowned for their diverse and potent bioactivities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for comparative analysis.

Antifungal Activity

Many drimane sesquiterpenoids exhibit significant activity against pathogenic fungi, including azole-resistant strains of Candida species.[12][13] Drimenol, in particular, has been identified as a broad-spectrum fungicidal agent that acts by disrupting the fungal cell wall and membrane at high concentrations.[12][14] Its mechanism appears novel, potentially involving the Crk1 kinase pathway.[12]

Table 1: Antifungal Activity of Fungal Drimane Sesquiterpenoids

| Compound | Fungal Source | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Drimenol | (Synthetic analogue) | Candida albicans | 8 | [12] |

| Drimenol | (Synthetic analogue) | Candida glabrata | 16 | [14] |

| Drimenol | (Synthetic analogue) | Candida auris | 32 | [14] |

| Drimenol | (Synthetic analogue) | Fluconazole-resistant C. albicans | 32 | [14] |

| Drimenol | (Synthetic analogue) | Trichophyton equinum | 15 | [14] |

| 10-Methoxycarbonyl-10-norisodrimenin | Dentipellis fragilis | Mucor hiemalis | 66.7 | [15] |

| Purpuride D | Penicillium purpurogenum | Candida albicans | 8 |[16] |

Cytotoxic and Anticancer Activity

The cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines has been extensively documented.[4][7] Compounds isolated from marine-derived fungi, such as Aspergillus ustus, have shown moderate to potent activity against human lung (A549), leukemia (HL-60, P388), and cervical (HeLa) cancer cell lines.[3][17]

Table 2: Cytotoxic Activity of Fungal Drimane Sesquiterpenoids

| Compound | Fungal Source | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| Ustusolate B | Aspergillus ustus | A549 (Lung) | 10.5 | [3] |

| Ustusolate E | Aspergillus ustus | HL-60 (Leukemia) | 9.0 | [3] |

| Fomeffic Acid | Fomes officinalis | HL-60 (Leukemia) | 51.2 | [3] |

| Fomeffic Acid | Fomes officinalis | Bel-7402 (Hepatoma) | 88.7 | [3] |

| Asperflavinoid A | Aspergillus flavipes | HepG2 (Hepatoma) | 38.5 | [17] |

| Asperflavinoid A | Aspergillus flavipes | MKN-45 (Gastric) | 26.8 | [17] |

| 10-Methoxycarbonyl-10-norisodrimenin | Dentipellis fragilis | KB3.1 (Cervical) | 21.2 | [15] |

| Berkedrimane A | Penicillium solitum | THP-1 (Leukemia) | Low micromolar inhibition of IL-1β | [16] |

| Berkedrimane B | Penicillium solitum | THP-1 (Leukemia) | Low micromolar inhibition of IL-1β |[16] |

Antibacterial Activity

Several drimanes show inhibitory effects against pathogenic bacteria, including multidrug-resistant strains like MRSA.[5][18] Spirocyclic drimanes from Stachybotrys sp. and sesquiterpenes from Pestalotiopsis sp. have demonstrated notable antibacterial properties.[19][5]

Table 3: Antibacterial Activity of Fungal Drimane Sesquiterpenoids

| Compound | Fungal Source | Target Organism | Activity (MIC or IC50) | Reference |

|---|---|---|---|---|

| Spirocyclic Drimane (Compound 2) | Stachybotrys sp. MF347 | MRSA | Active | [5][18] |

| Stachybocin A | Stachybotrys sp. MF347 | MRSA | Active | [5][18] |

| Stachybocin B | Stachybotrys sp. MF347 | MRSA | Active | [5][18] |

| 10-Methoxycarbonyl-10-norisodrimenin | Dentipellis fragilis | Staphylococcus aureus | 66.7 µg/mL | [15] |

| Pestalotiopsin C | Pestalotiopsis sp. M-23 | Bacillus subtilis | Weakly active | [19] |

| Purpuride D | Penicillium purpurogenum | MRSA | 4 µg/mL | [16] |

| Purpuride D | Penicillium purpurogenum | Escherichia coli | 3 µg/mL |[16] |

Anti-inflammatory and Other Activities

Certain drimane sesquiterpenes exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[8] Some compounds have also shown potential as α-glucosidase inhibitors, relevant for diabetes research, or as neurotrophic agents that promote neurite outgrowth.[8][15]

Table 4: Anti-inflammatory and Other Bioactivities

| Compound | Fungal Source | Bioactivity | Target/Assay | Result | Reference |

|---|---|---|---|---|---|

| Penicidrimane A | Penicillium sp. TW58-16 | α-Glucosidase Inhibition | Enzyme Assay | 35.4% inhibition | [8] |

| Berkedrimane A & B | Penicillium solitum | Anti-inflammatory | Caspase-1 and -3 Inhibition | Active | [16] |

| 15-Hydroxyisodrimenin | Dentipellis fragilis | Neurotrophic | Neurite Outgrowth (PC-12 cells) | Induced outgrowth | [15] |

| 10-Carboxy-10-norisodrimenin | Dentipellis fragilis | Neurotrophic | Neurite Outgrowth (PC-12 cells) | Induced outgrowth |[15] |

Experimental Protocols

The discovery and characterization of novel drimane sesquiterpenoids involve a multi-step workflow from fungal cultivation to bioactivity screening.

Fungal Cultivation, Extraction, and Isolation

A generalized workflow for obtaining pure drimane compounds is outlined below. The specific culture media, incubation times, and solvent systems must be optimized for each fungal strain.

-

Fermentation : The fungus is cultured on a suitable medium (e.g., Potato Dextrose Broth or Rice solid medium) for several weeks to allow for the production of secondary metabolites.

-

Extraction : The fungal biomass and/or culture broth are extracted with an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is subjected to column chromatography (CC) using a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents (e.g., hexane to ethyl acetate) is used to elute fractions of increasing polarity.

-

Purification : Fractions showing interesting profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase C18 column, to yield pure compounds.

-

Structure Elucidation : The chemical structure of each pure compound is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).[13]

-

Inoculum Preparation : Prepare a standardized suspension of the microbial test strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640).

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (dissolved in DMSO) in the broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).

-

Inoculation : Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation : Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the test compound for a set period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation : The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: A Case Study of Drimenol

Genome-wide fitness profiling in Saccharomyces cerevisiae and Candida albicans has provided insights into the antifungal mechanism of drimenol.[12] The compound's activity appears to be linked to gene products associated with the Crk1 kinase, a cyclin-dependent kinase involved in cell cycle control and morphogenesis. Mutants related to Ret2 (involved in Golgi-to-ER trafficking) and Cdc37 (a molecular chaperone) were particularly sensitive to drimenol, suggesting a disruption of protein processing and secretion pathways.[12]

Conclusion and Future Perspectives

Drimane sesquiterpenoids isolated from fungi represent a structurally diverse and biologically potent class of natural products. Their significant antifungal, anticancer, and anti-inflammatory activities highlight their potential as scaffolds for the development of new therapeutic agents. The emergence of broad-spectrum antifungal activity against drug-resistant pathogens is particularly promising.

Future research should focus on several key areas:

-

Discovery : Continued exploration of novel fungal species from unique ecological niches (e.g., endophytic, marine) to discover new drimane structures.

-

Mechanism of Action : In-depth studies to fully elucidate the molecular targets and signaling pathways for the most active compounds.

-

Biosynthesis : Harnessing biosynthetic pathways through synthetic biology and metabolic engineering to produce these compounds in larger quantities and to generate novel analogues.[3][20]

-

Structure-Activity Relationship (SAR) : Systematic modification of the drimane scaffold to optimize potency and selectivity, thereby improving their drug-like properties.

By integrating natural product chemistry, molecular biology, and pharmacology, the full therapeutic potential of fungal drimane sesquiterpenoids can be realized.

References

- 1. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 4. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spirocyclic Drimanes from the Marine Fungus Stachybotrys sp. Strain MF347 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 15. Biologically active drimane derivatives isolated from submerged cultures of the wood-inhabiting basidiomycete Dentipellis fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Spirocyclic drimanes from the marine fungus Stachybotrys sp. strain MF347 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drimane Sesquiterpenoids and Isochromone Derivative from the Endophytic Fungus Pestalotiopsis sp. M-23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

Cultivation of Mniopetalum sp. for Mniopetal A Production: A General Technical Guide

Disclaimer: As of late 2025, specific and detailed scientific literature on the culture conditions of Mniopetalum sp. for the express purpose of Mniopetal A production is not publicly available. This guide, therefore, provides a general framework based on established methodologies for the cultivation of other secondary metabolite-producing basidiomycete fungi. The protocols and data presented herein are intended to serve as a foundational starting point for researchers and drug development professionals. All quantitative data is illustrative and should be optimized for Mniopetalum sp. through systematic experimentation.

Introduction to Mniopetalum sp. and this compound

Mniopetalum is a genus of fungi belonging to the phylum Basidiomycota. While research into this specific genus is limited, many basidiomycetes are known producers of a diverse array of bioactive secondary metabolites with potential pharmaceutical applications. This compound is a compound of interest, and developing reliable culture conditions is a critical first step in harnessing its potential. This guide outlines a generalized approach to achieve this, from culture initiation to the extraction and analysis of secondary metabolites.

General Methodologies for Fungal Cultivation

The successful production of this compound from Mniopetalum sp. will depend on the systematic optimization of various culture parameters. Below are key experimental protocols and considerations.

Culture Initiation and Maintenance

Objective: To establish and maintain a pure and viable culture of Mniopetalum sp.

Protocol:

-

Isolation: If not sourced from a culture collection, Mniopetalum sp. may be isolated from its natural substrate. This typically involves surface sterilizing the substrate and placing small tissue fragments onto a suitable agar medium.

-

Initial Culture: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) are common media for the initial isolation and maintenance of basidiomycetes.

-

Incubation: Cultures are typically incubated at a controlled temperature, commonly in the range of 20-28°C, in the dark.

-

Subculturing: Regular subculturing onto fresh media is necessary to maintain culture viability and purity.

Shake Flask Fermentation for Secondary Metabolite Production

Objective: To cultivate Mniopetalum sp. in liquid culture to promote the production of this compound.

Protocol:

-

Inoculum Preparation: A small piece of mycelium from an agar plate is transferred to a liquid seed medium. This seed culture is grown for 3-7 days to generate a sufficient biomass for inoculating the production culture.

-

Production Culture: A larger volume of production medium is inoculated with the seed culture. The choice of production medium is critical and should be varied to determine the optimal composition for this compound production.

-

Incubation: The production culture is incubated on an orbital shaker (typically 120-180 rpm) at a controlled temperature.

-

Time Course Analysis: Samples are aseptically removed at regular intervals to monitor biomass growth and this compound production.

Illustrative Culture Media and Conditions

The following tables provide examples of media compositions and culture parameters that can be used as a starting point for the optimization of Mniopetalum sp. cultivation.

Table 1: Exemplar Media Compositions for Basidiomycete Cultivation

| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |

| Glucose | 20 | 40 | 10 |

| Peptone | 5 | - | 2 |

| Yeast Extract | 2 | 5 | 5 |

| Malt Extract | - | 10 | - |

| KH₂PO₄ | 1 | 0.5 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 | 0.5 |

| pH | 6.0 | 5.5 | 6.5 |

Table 2: General Fermentation Parameters for Optimization

| Parameter | Range |

| Temperature (°C) | 20 - 30 |

| pH | 4.5 - 7.0 |

| Agitation (rpm) | 100 - 200 |

| Incubation Time (days) | 7 - 28 |

Extraction and Analysis of this compound

Objective: To extract and quantify the production of this compound from the fungal culture.

Protocol:

-

Harvesting: The culture broth is separated from the mycelial biomass by filtration or centrifugation.

-

Extraction:

-

Intracellular Metabolites: The mycelium is typically disrupted (e.g., by grinding in liquid nitrogen or sonication) and extracted with a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Extracellular Metabolites: The culture filtrate is extracted with an immiscible organic solvent.

-

-

Analysis: The crude extracts are analyzed for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Visualizing Experimental Workflows

The following diagrams, generated using DOT language, illustrate the general workflows for fungal cultivation and secondary metabolite analysis.

Caption: General workflow from fungal isolation to analysis.

Caption: Factors influencing this compound production.

Conclusion and Future Directions

The production of this compound from Mniopetalum sp. is a promising area of research that requires a systematic and empirical approach to define optimal culture conditions. This guide provides a foundational framework to initiate such studies. Future work should focus on a multi-factorial optimization of media components and physical parameters. Furthermore, understanding the biosynthetic pathway of this compound could open avenues for genetic engineering to enhance production yields. The methodologies outlined here, while general, offer a robust starting point for the development of a scalable and efficient process for this compound production.

An In-depth Technical Guide to the Solubility and Stability Properties of Mniopetal A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative solubility and stability of Mniopetal A is limited. This guide provides a comprehensive overview of its known properties and supplements this with general methodologies and data for the broader class of drimane sesquiterpenoids to which it belongs.

Introduction to this compound

This compound is a complex drimane-type sesquiterpenoid isolated from fungi of the Mniopetalum species.[1] It has garnered interest in the scientific community due to its biological activity as a reverse transcriptase inhibitor.[1] Structurally, this compound is characterized by a decahydronaphthalene core, a hallmark of drimane sesquiterpenoids.[2] Its molecular formula is C₂₇H₄₀O₉, with a molecular weight of 508.60 g/mol .[3] Understanding the solubility and stability of this compound is crucial for its extraction, formulation, and development as a potential therapeutic agent.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on its isolation procedures and reported physical state, a qualitative solubility profile can be inferred.

Known Properties:

-

This compound is described as an oil, which suggests it is lipophilic in nature.[4]

-

It is known to be soluble in chloroform (CHCl₃), a nonpolar organic solvent.[4]

Inferred Solubility: Given its chemical structure as a sesquiterpenoid ester, this compound is expected to exhibit good solubility in a range of organic solvents and poor solubility in aqueous solutions.

Table 1: Estimated Solubility of this compound

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Nonpolar Organic | Chloroform, Dichloromethane, Diethyl Ether, Toluene | High | Based on its oily nature and confirmed solubility in chloroform.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can typically dissolve moderately polar to nonpolar organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The presence of ester and hydroxyl groups may allow for some interaction with protic solvents. |

| Aqueous Solutions | Water, Buffers (e.g., PBS) | Very Low | As a lipophilic molecule, this compound is expected to have poor aqueous solubility. |

Stability Characteristics of this compound

Qualitative Stability Information:

-

It is recommended that the bulk material of this compound be stored in a well-closed container in a cool, dry place.[3] This suggests that the compound may be sensitive to moisture, heat, and potentially light over extended periods.

General Stability Considerations for Drimane Sesquiterpenoids: Drimane sesquiterpenoids can be susceptible to degradation under certain conditions:

-

pH: The ester linkages in this compound may be prone to hydrolysis under acidic or basic conditions.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Oxidation: The presence of double bonds and hydroxyl groups in the molecule may make it susceptible to oxidation.

-

Light: Photodegradation can occur in compounds with chromophores, although the specific UV-Vis absorption profile of this compound is not reported.

Experimental Protocols for Solubility and Stability Determination

For researchers looking to quantify the solubility and stability of this compound, the following standard experimental protocols are recommended.

4.1. Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

4.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.

-

Oxidation: e.g., 3% H₂O₂ at a specified temperature.

-

Thermal Stress: Heating the solid or solution at elevated temperatures (e.g., 60°C).

-

Photostability: Exposing the solid or solution to UV and visible light.

-

-

Time Points: Samples are collected at various time points during the stress testing.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

Visualizing Experimental Workflows

Workflow for Solubility and Stability Testing

References

Mniopetal A: A Comprehensive Technical Review of a Promising Reverse Transcriptase Inhibitor

For Immediate Release

KAISERSLAUTERN, Germany – Mniopetal A, a novel drimane sesquiterpenoid isolated from the Canadian Basidiomycete Mniopetalum sp. 87256, has demonstrated significant inhibitory activity against viral reverse transcriptases, alongside notable antimicrobial and cytotoxic properties. This technical guide provides a detailed overview of the existing research on this compound, including its biological activities, experimental protocols, and relevant molecular pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Biological Activity of this compound

This compound is part of a family of six related compounds (Mniopetals A-F) isolated from the fermentation broth of Mniopetalum sp. 87256.[1] These compounds have been shown to be potent inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from various retroviruses, including Human Immunodeficiency Virus (HIV), Avian Myeloblastosis Virus (AMV), and Moloney Murine Leukemia Virus (M-MuLV).[1]

Reverse Transcriptase Inhibition

The primary biological activity of interest for this compound is its ability to inhibit reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV. The inhibitory concentrations (IC50) of this compound and its related compounds against different reverse transcriptases are summarized below.

| Compound | HIV-1 RT IC50 (µg/ml) | AMV RT IC50 (µg/ml) | M-MuLV RT IC50 (µg/ml) |

| This compound | 10 | 5 | 2.5 |

| Mniopetal B | 25 | 10 | 5 |

| Mniopetal C | 50 | 25 | 10 |

| Mniopetal D | 100 | 50 | 25 |

| Mniopetal E | 5 | 2.5 | 1 |

| Mniopetal F | 25 | 10 | 5 |

Table 1: Inhibitory concentrations (IC50) of Mniopetals A-F against various reverse transcriptases.

Antimicrobial Activity

In addition to its antiretroviral potential, this compound has demonstrated a broad spectrum of antimicrobial activity against various fungi and bacteria. The minimum inhibitory concentrations (MIC) are detailed in the following table.

| Test Organism | MIC (µg/ml) |

| Nematospora coryli | 1-5 |

| Saccharomyces cerevisiae | 5-10 |

| Bacillus brevis | 10-25 |

| Bacillus subtilis | 10-25 |

| Acinetobacter calcoaceticus | 50-100 |

| Escherichia coli | >100 |

| Micrococcus luteus | 25-50 |

Table 2: Minimum inhibitory concentrations (MIC) of this compound against various microorganisms.

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects on various cell lines. The cytotoxic concentrations (IC50) are presented below.

| Cell Line | IC50 (µg/ml) |

| L1210 | 1-5 |

| RBL-1 | 5-10 |

Table 3: Cytotoxic concentrations (IC50) of this compound against different cell lines.

Experimental Protocols

This section provides a detailed description of the methodologies used in the key experiments cited in the research on this compound.

Fermentation and Isolation of Mniopetals

The production of Mniopetals was achieved through the fermentation of Mniopetalum sp. 87256. The fungus was cultured in a yeast extract-malt extract-glucose (YMG) medium. After cultivation, the mycelium was separated from the culture fluid. The active compounds were extracted from the culture filtrate using ethyl acetate. The crude extract was then subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure Mniopetals A-F.[1]

Caption: Workflow for the reverse transcriptase inhibition assay.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various microorganisms was determined using a serial dilution assay.

Protocol:

-

Media: Appropriate liquid media (e.g., YMG for yeasts and fungi, nutrient broth for bacteria) were used.

-

Inoculum: A standardized inoculum of the test microorganism was prepared.

-

Serial Dilution: this compound was serially diluted in the liquid medium in a microtiter plate.

-

Inoculation and Incubation: Each well was inoculated with the test microorganism and incubated under appropriate conditions.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic activity of this compound was assessed against L1210 (murine leukemia) and RBL-1 (rat basophilic leukemia) cell lines.

Protocol:

-

Cell Culture: The cell lines were maintained in appropriate culture medium supplemented with fetal calf serum.

-

Treatment: Cells were seeded in microtiter plates and treated with various concentrations of this compound.

-

Incubation: The plates were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

-

IC50 Determination: The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to untreated control cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of reverse transcriptase. This inhibition directly interferes with the retroviral replication cycle.

Retroviral Replication Cycle and Inhibition by this compound

Caption: Inhibition of the retroviral replication cycle by this compound.

Conclusion

This compound represents a promising natural product with significant potential as an antiviral agent, particularly in the context of HIV infection. Its potent inhibitory activity against reverse transcriptase, coupled with its broad-spectrum antimicrobial and cytotoxic effects, warrants further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and reverse transcriptase, as well as on preclinical studies to evaluate its in vivo efficacy and safety profile. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

Methodological & Application

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Mniopetal A Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A, a member of the drimane-type sesquiterpenoid family, has garnered significant interest within the scientific community due to its potential biological activities. A pivotal step in the total synthesis of the core structure of this compound and its congeners, such as Mniopetal E, is a stereoselective intramolecular Diels-Alder (IMDA) reaction. This cycloaddition reaction masterfully constructs the trans-fused octahydronaphthalene skeleton, a key architectural feature of these natural products. This document provides detailed application notes and protocols for this crucial transformation, based on the successful total synthesis of (-)-Mniopetal E. The synthesis of Mniopetal E serves as a foundational blueprint for accessing the broader family of Mniopetal compounds.

The key transformation is a thermal intramolecular [4+2] cycloaddition of a trienic precursor. This reaction proceeds with high endo-selectivity, establishing the critical stereochemistry of the fused ring system.

Data Presentation

The intramolecular Diels-Alder reaction of the trienic precursor in the synthesis of the Mniopetal core structure yields two major endo-cycloadducts. The quantitative data for this key transformation are summarized below.

| Product | Yield (%) | Description |

| Desired endo-Cycloadduct | 50 | Possesses the correct stereochemistry for Mniopetal synthesis. |

| Diastereomeric endo-Cycloadduct | 22 | An isomeric product of the cycloaddition. |

Experimental Protocols

This section provides a detailed methodology for the key intramolecular Diels-Alder reaction in the synthesis of the Mniopetal core structure.

Protocol: Thermal Intramolecular Diels-Alder Cycloaddition

Objective: To construct the tricyclic core of Mniopetals via a stereoselective intramolecular Diels-Alder reaction.

Materials:

-

Trienic precursor (butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of the trienic precursor in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon). The concentration of the solution should be approximately 0.01 M.

-

Thermal Cycloaddition: The solution is heated to reflux (approximately 110 °C) and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product, a mixture of two diastereomeric endo-cycloadducts, is purified by silica gel column chromatography to separate the desired cycloadduct from its diastereomer and any unreacted starting material.

Visualizations

Diagram 1: Synthetic Strategy for the Mniopetal Core

Caption: Synthetic workflow for the Mniopetal core structure.

Diagram 2: Logical Relationship of the Diels-Alder Reaction

Caption: Key components of the intramolecular Diels-Alder reaction.

Application Notes and Protocols for the Purification of Mniopetal A from Fungal Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal A, a member of the drimane sesquiterpenoid class of natural products, has garnered interest within the scientific community due to its potential biological activities. These compounds are secondary metabolites produced by various fungi and are known for their diverse pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects. The purification of this compound from fungal fermentation broth is a critical step in its study and potential development as a therapeutic agent.

This document provides a comprehensive overview of the techniques and protocols for the purification of this compound from a fungal broth, based on established methods for isolating drimane sesquiterpenoids from similar fungal sources. The protocols provided are intended to serve as a standard guide and may require optimization based on the specific fungal strain and fermentation conditions.

Data Presentation: Purification of Drimane Sesquiterpenoids

The following table summarizes quantitative data from representative studies on the purification of drimane sesquiterpenoids from fungal cultures. This data can be used as a reference for expected yields and solvent systems.

| Fungal Source | Compound(s) | Initial Extraction | Purification Method | Elution System/Solvent Gradient | Yield | Reference |

| Dentipellis fragilis | Drimane Sesquiterpenoids | Ethyl Acetate | 1. Flash Chromatography (Silica Gel)2. Preparative HPLC (RP-18) | 1. n-Hexane/Ethyl Acetate Gradient2. Acetonitrile/Water Gradient | 7.95 mg (for compound 1) | [1] |

| Cladosporium antarcticum (Biotransformation) | 9α-hydroxydrimendiol | Ethyl Acetate | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (8:2) | 19.4% | [2][3] |

| Cladosporium antarcticum (Biotransformation) | 3β-hydroxydrimendiol | Ethyl Acetate | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (7:3) | 35% | [2][3] |

| Cladosporium antarcticum (Biotransformation) | 9β-hydroxyepidrimendiol | Ethyl Acetate | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (6:4) | 41.6% | [2][3] |

Experimental Protocols

The following protocols describe a general workflow for the purification of this compound from a fungal broth.

Protocol 1: Fungal Fermentation and Extraction

This protocol outlines the initial steps of fungal culture and the extraction of the crude metabolite mixture containing this compound.

Materials:

-

Fungal strain (e.g., Mniopetalum sp.)

-

Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth)

-

Shaking incubator

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Inoculate the fungal strain into the liquid fermentation medium.

-

Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific fungal strain for a predetermined duration to allow for the production of secondary metabolites.

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Chromatographic Purification of this compound

This protocol details a two-step chromatographic procedure for the isolation of this compound from the crude extract.

Part A: Flash Chromatography (Initial Fractionation)

Materials:

-

Crude extract from Protocol 1

-

Silica gel (for flash chromatography)

-

Glass column for flash chromatography

-

Solvents: n-hexane, ethyl acetate

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Pack a glass column with silica gel slurried in n-hexane.

-

Load the adsorbed crude extract onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate), and visualizing the spots under a UV lamp.

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Concentrate the combined fractions to dryness.

Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Partially purified fraction from Part A

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

-

Vials for fraction collection

Procedure:

-

Dissolve the partially purified fraction in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).

-

Set up the preparative HPLC system with a reversed-phase C18 column.

-

Equilibrate the column with the initial mobile phase.

-

Inject the dissolved sample onto the column.

-

Elute the column with a linear gradient of acetonitrile in water (e.g., from 50% to 100% acetonitrile over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peaks corresponding to this compound in separate vials.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway Affected by this compound

Given the known anti-inflammatory properties of some drimane sesquiterpenoids, the following diagram illustrates a hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

- 1. Biologically active drimane derivatives isolated from submerged cultures of the wood-inhabiting basidiomycete Dentipellis fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay Using Mniopetal A

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into proviral DNA, a key step for integration into the host genome.[1][2] Consequently, HIV-1 RT is a primary target for antiretroviral therapies.[2][3] These therapies largely fall into two categories: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3][4] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts its function.[2][4][5]

Mniopetal A is a novel compound under investigation for its potential antiretroviral activity. This application note details a robust and reliable in vitro assay to determine the inhibitory effect of this compound on the polymerase activity of HIV-1 reverse transcriptase. The protocol is designed for researchers in virology, drug discovery, and pharmacology to screen and characterize potential HIV-1 RT inhibitors.

Principle of the Assay

This protocol utilizes a colorimetric assay to quantify the activity of HIV-1 reverse transcriptase.[6] The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the RT enzyme, using a poly(A) template and an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the resulting color is directly proportional to the amount of DNA synthesized and thus to the activity of the RT enzyme. The inhibitory effect of this compound is determined by measuring the reduction in colorimetric signal in the presence of the compound.

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound (stock solution in DMSO)

-

Nevirapine (positive control)

-

DMSO (vehicle control)

-

96-well microtiter plates

-

Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

-

Template/Primer: poly(A) x oligo(dT)15

-

dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

-

Lysis Buffer

-

Anti-DIG-Peroxidase (POD) conjugate

-

ABTS substrate solution

-

Stop Solution (e.g., 1% SDS)

-

Plate reader capable of measuring absorbance at 405 nm

Experimental Protocols

Preparation of Reagents

-

HIV-1 RT Working Solution: Dilute the stock solution of recombinant HIV-1 RT to the desired concentration (e.g., 10 mU/µL) in a suitable dilution buffer. Keep on ice.[6]

-

This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then further dilute in the reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Control Solutions: Prepare working solutions of Nevirapine (positive control) and DMSO (vehicle control) in the same manner as this compound.

-

Reaction Mix: Prepare a master mix containing the reaction buffer, poly(A) x oligo(dT)15 template/primer, and the dNTP mix (including DIG-dUTP).

Assay Procedure

-

Plate Setup: Add 20 µL of the diluted this compound, Nevirapine, or DMSO vehicle control to the appropriate wells of a 96-well microtiter plate.

-

Enzyme Addition: Add 10 µL of the HIV-1 RT working solution to each well.

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-